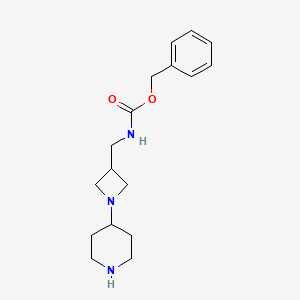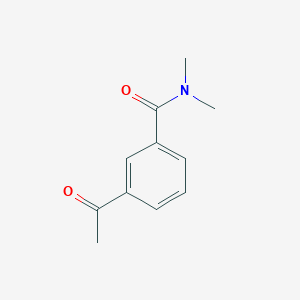
(5E,7E,11Z,14Z,17Z)-9-Hydroxyicosa-5,7,11,14,17-pentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-9-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid is a derivative of eicosapentaenoic acid, a polyunsaturated fatty acid. This compound is characterized by the presence of a hydroxyl group at the 9th carbon and multiple double bonds in the cis and trans configurations. It is a significant molecule in the study of lipid biochemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-9-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various methods, including enzymatic hydroxylation using specific lipoxygenases or chemical hydroxylation using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the hydroxylated product directly. Alternatively, chemical synthesis methods can be scaled up to produce larger quantities, though this may require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(+/-)-9-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, and the hydroxyl group can be reduced to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 9-keto-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid.
Reduction: Formation of 9-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid with reduced double bonds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(+/-)-9-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydroxylation reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of (+/-)-9-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in lipid metabolism, such as cyclooxygenases and lipoxygenases.
Pathways: It may modulate inflammatory pathways by influencing the production of eicosanoids, which are signaling molecules derived from fatty acids.
Comparison with Similar Compounds
(+/-)-9-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid can be compared with other hydroxylated fatty acids, such as:
9-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Lacks one double bond compared to the eicosapentaenoic derivative.
12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: Hydroxyl group is positioned at the 12th carbon.
15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Hydroxyl group is positioned at the 15th carbon.
The uniqueness of (+/-)-9-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid lies in its specific hydroxylation pattern and the presence of multiple double bonds, which confer distinct biochemical properties and potential therapeutic benefits.
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5E,7E,11Z,14Z,17Z)-9-hydroxyicosa-5,7,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9+,13-10-,17-14+ |
InChI Key |
OXOPDAZWPWFJEW-JRBJIINCSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)
![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)




![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)



![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
